molecular formula C18H14N2O2 B3126839 2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one CAS No. 338392-05-5

2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

Cat. No.: B3126839
CAS No.: 338392-05-5
M. Wt: 290.3 g/mol
InChI Key: PZDKEKWEFXPHBF-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound that belongs to the class of pyrroloquinolines This compound is characterized by its unique structure, which includes a quinoline ring fused with a pyrrole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one typically involves a multi-step process. One common method starts with the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable reagent, such as an acid catalyst, to form the pyrroloquinoline core. The final step involves the reduction of the imine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to target proteins and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is unique due to its specific structural features, such as the methoxyphenyl group and the fused pyrrole-quinoline ring system. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3H-pyrrolo[3,4-b]quinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-22-14-8-6-13(7-9-14)20-11-17-15(18(20)21)10-12-4-2-3-5-16(12)19-17/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDKEKWEFXPHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=NC4=CC=CC=C4C=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Reactant of Route 2
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2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Reactant of Route 3
2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Reactant of Route 4
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2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Reactant of Route 5
2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Reactant of Route 6
2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

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